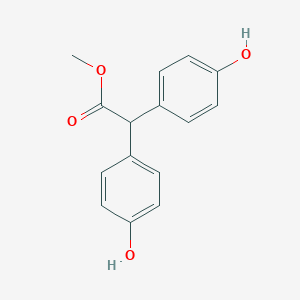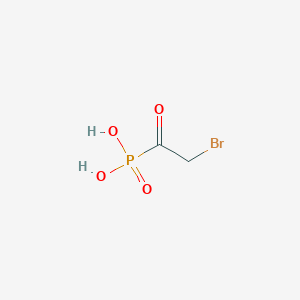
(Bromoacetyl)phosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Bromoacetyl)phosphonic acid is a chemical compound that has been extensively studied for its potential use in scientific research. It is a phosphonic acid derivative that has been found to have a variety of interesting properties, including its ability to inhibit the activity of certain enzymes and to act as a potent antibacterial agent. In
Mécanisme D'action
The mechanism of action of ((Bromoacetyl)phosphonic acid)phosphonic acid involves its ability to bind to the active site of certain enzymes, thereby inhibiting their activity. It has been found to be a potent inhibitor of acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the nervous system. This leads to an increase in the concentration of acetylcholine in the synaptic cleft, which can have a variety of effects on the nervous system.
Effets Biochimiques Et Physiologiques
((Bromoacetyl)phosphonic acid)phosphonic acid has been found to have a variety of biochemical and physiological effects. It has been shown to be a potent antibacterial agent, with activity against a variety of gram-negative and gram-positive bacteria. It has also been found to have anti-inflammatory and analgesic effects, making it a potentially useful compound for the treatment of pain and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using ((Bromoacetyl)phosphonic acid)phosphonic acid in lab experiments is its potent inhibitory activity against certain enzymes, which can be useful for studying their function. However, one limitation is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on ((Bromoacetyl)phosphonic acid)phosphonic acid. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use as an antibacterial agent. Additionally, further research is needed to fully understand its mechanism of action and its potential side effects.
Méthodes De Synthèse
The synthesis of ((Bromoacetyl)phosphonic acid)phosphonic acid involves several steps. The first step is the reaction of 1,1-dibromoethane with triethyl phosphite to form (bromoethyl)phosphonic acid diethyl ester. The second step involves the reaction of (bromoethyl)phosphonic acid diethyl ester with acetic anhydride to form ((Bromoacetyl)phosphonic acid)phosphonic acid diethyl ester. Finally, the diethyl ester is hydrolyzed to form ((Bromoacetyl)phosphonic acid)phosphonic acid.
Applications De Recherche Scientifique
((Bromoacetyl)phosphonic acid)phosphonic acid has been studied for its potential use in a variety of scientific research applications. It has been found to be a potent inhibitor of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the nervous system. This makes it a potentially useful compound for the treatment of diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
134780-94-2 |
|---|---|
Nom du produit |
(Bromoacetyl)phosphonic acid |
Formule moléculaire |
C2H2BrO4P-2 |
Poids moléculaire |
202.93 g/mol |
Nom IUPAC |
(2-bromoacetyl)phosphonic acid |
InChI |
InChI=1S/C2H4BrO4P/c3-1-2(4)8(5,6)7/h1H2,(H2,5,6,7) |
Clé InChI |
SIPHYBMYOWLBOA-UHFFFAOYSA-L |
SMILES |
C(C(=O)P(=O)(O)O)Br |
SMILES canonique |
C(C(=O)P(=O)([O-])[O-])Br |
Synonymes |
bromoacetylphosphonate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



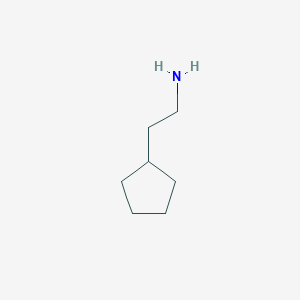
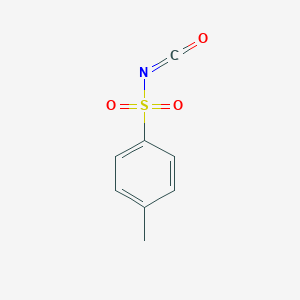
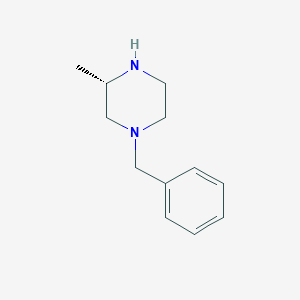
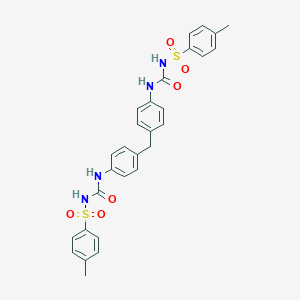
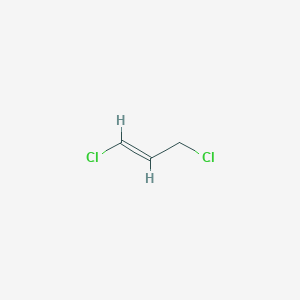
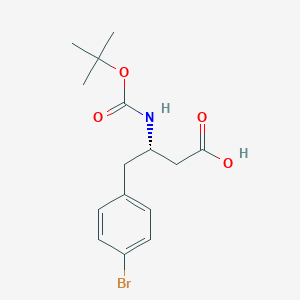
![2-chloro-9-[(4-methylphenyl)methyl]-N-phenyl-purin-6-amine](/img/structure/B154110.png)
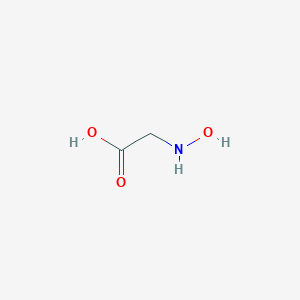
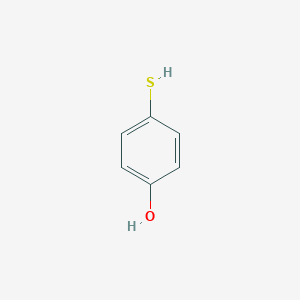
![4-Chloro-2-[(phenylthio)methyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B154118.png)
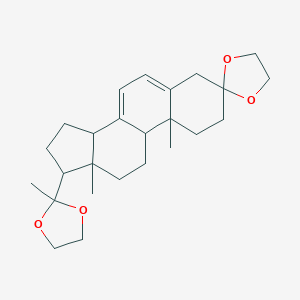
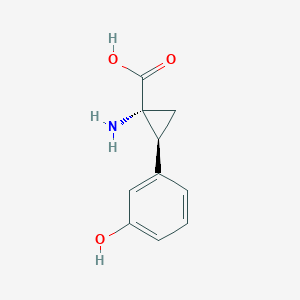
![3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole](/img/structure/B154123.png)
